![molecular formula C19H16N4O B065846 5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 194787-36-5](/img/structure/B65846.png)
5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Overview
Description
The compound “5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a derivative of 7H-Pyrrolo[2,3-d]pyrimidine . It has been studied for its potential antitubercular properties . The most potent derivative in this series was found to have a MIC90 value of 0.488 µM and was non-cytotoxic to the Vero cell line .
Synthesis Analysis
The synthesis of this compound involves the acid-catalysed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring with various amines .Molecular Structure Analysis
The molecular structure of this compound is based on the 7H-Pyrrolo[2,3-d]pyrimidine core, with a benzyloxy group attached at the 3-position of the phenyl ring and an amine group at the 4-position .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include acid-catalysed chemo-selective C-4 substitution of the 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring with various amines .Scientific Research Applications
Synthesis and Docking Studies : A study developed a method to synthesize N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a related compound, and carried out docking studies on the synthesized products (Bommeraa, Merugu, & Eppakayala, 2019).
Organic Synthesis : The use of phosphorus pentoxide in organic synthesis for preparing N-Aryl-7H-pyrrolo[2,3-d]pyrimidine-4-amines was explored in two studies, highlighting their potential in chemical synthesis (Jørgensen, El-Bayouki, & Pedersen, 1985); (Jørgensen, Girgis, & Pedersen, 1985).
Apoptosis Induction : A study reported the discovery of a compound that induced apoptosis in human breast cancer cells, through inhibition of tubulin polymerization, using a similar compound as a lead structure (Kemnitzer et al., 2009).
Biological Activity : Compounds with a similar structure were synthesized and evaluated for antibacterial and antioxidant activity, showing moderate efficacy in these areas (Maheswaran et al., 2012).
Synthesis Under Microwave Irradiation : The synthesis of derivatives under microwave irradiation was explored, indicating a method for efficient production of such compounds (Abdalha et al., 2011).
Antiproliferative and Antiviral Activity : Certain 4-substituted and 4,5-disubstituted derivatives showed significant antiproliferative and antiviral activities, suggesting their potential in cancer and antiviral therapies (Pudlo et al., 1990).
Antimitotic and Antitumor Activities : Some derivatives were discovered to possess antimitotic and antitumor activities, potentially offering new avenues for cancer treatment (Gangjee, Yu, Copper, & Smith, 2007).
Antioxidant Activity : A study synthesized new derivatives and evaluated their antioxidant activity, finding significant radical scavenging properties in some compounds (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-(3-phenylmethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c20-18-17-16(10-21-19(17)23-12-22-18)14-7-4-8-15(9-14)24-11-13-5-2-1-3-6-13/h1-10,12H,11H2,(H3,20,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRJZBYXLDCLFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CNC4=NC=NC(=C34)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596324 | |
Record name | 5-[3-(Benzyloxy)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70596324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
CAS RN |
194787-36-5 | |
Record name | 5-[3-(Benzyloxy)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70596324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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